molecular formula C19H30N2O B11553643 1-pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide

1-pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide

Cat. No.: B11553643
M. Wt: 302.5 g/mol
InChI Key: LLLKFHBUBLEWAT-UHFFFAOYSA-N
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Description

1-Pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of pyrrolidines Pyrrolidines are heterocyclic amines characterized by a saturated five-membered ring structure

Preparation Methods

The synthesis of 1-pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide typically involves the reaction of 2,4,6-trimethylphenylamine with 1-pentylpyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs.

Chemical Reactions Analysis

1-Pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as N-bromosuccinimide (NBS) or sodium hydride (NaH).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, including its role as an analgesic or anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems or inflammatory pathways.

Comparison with Similar Compounds

1-Pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    1-Pentyl-N-(2,4-dimethylphenyl)pyrrolidine-2-carboxamide: This compound has a similar structure but lacks one methyl group on the phenyl ring, which may result in different chemical and biological properties.

    1-Pentyl-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide:

    1-Pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxylate: This ester derivative has different chemical properties and may be used in different applications compared to the amide compound.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

1-pentyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H30N2O/c1-5-6-7-10-21-11-8-9-17(21)19(22)20-18-15(3)12-14(2)13-16(18)4/h12-13,17H,5-11H2,1-4H3,(H,20,22)

InChI Key

LLLKFHBUBLEWAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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